molecular formula C22H20N4O2 B11674120 N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

Cat. No.: B11674120
M. Wt: 372.4 g/mol
InChI Key: QDTASYORGISOLK-SKRBABGKSA-N
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Description

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzoindazole core, followed by the introduction of the methoxyphenyl group through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures the consistency and purity of the final product. Industrial methods also focus on optimizing yield and minimizing by-products through the careful selection of solvents and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can undergo substitution reactions, where functional groups are replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide stands out due to its unique benzoindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-28-19-11-5-3-8-16(19)9-6-14-23-26-22(27)21-18-13-12-15-7-2-4-10-17(15)20(18)24-25-21/h2-11,14H,12-13H2,1H3,(H,24,25)(H,26,27)/b9-6+,23-14+

InChI Key

QDTASYORGISOLK-SKRBABGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

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